1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a methanesulfonyl group and a carboxamide linkage to a thiazole ring. The thiazole moiety is further functionalized with a pyridin-2-yl group at the 4-position.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-13(10-23-15)12-4-2-3-7-16-12/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSBGBZWAMHBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 286.33 g/mol
Anticancer Activity
Research has indicated that compounds containing thiazole and pyridine moieties exhibit notable anticancer properties. For instance, a study demonstrated that derivatives of thiazole could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole-based compounds have shown effectiveness against a range of bacterial strains, including Salmonella typhi and Staphylococcus aureus. The sulfonamide group is particularly noted for its role in enhancing antibacterial action .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. Compounds with similar structures have demonstrated strong inhibitory effects against urease, making them candidates for treating infections caused by urease-producing bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Interaction : Binding to active sites of enzymes such as acetylcholinesterase and urease.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
Case Studies
- Anticancer Efficacy : In vitro studies showed that thiazole-containing compounds led to a significant reduction in tumor cell viability, particularly in lung and colorectal cancers. The IC50 values for these compounds ranged from 10 to 30 µM depending on the specific cell line tested .
- Antimicrobial Testing : A series of synthesized thiazole derivatives were tested against common bacterial strains. Compounds similar to the target compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against E. coli and S. aureus, indicating moderate to strong antibacterial activity .
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure which includes:
- A piperidine ring
- A thiazole moiety
- A pyridine substituent
- A methanesulfonyl group
These structural elements contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit anticancer properties. Studies have shown that 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed potent activity against several cancer cell lines, suggesting that similar compounds could be developed for targeted cancer therapies .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. The presence of the thiazole ring is often associated with enhanced antibacterial activity.
Case Study:
In vitro studies have shown that thiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
Thiazoles have been recognized for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to reduce inflammation in various models.
Case Study:
Research published in Phytotherapy Research highlighted the anti-inflammatory effects of thiazole derivatives in animal models, indicating their potential use in treating inflammatory diseases .
Mechanistic Studies
The compound serves as a valuable tool in biological research to elucidate mechanisms of action related to its pharmacological effects. It can be used to study cellular signaling pathways involved in cancer progression and inflammation.
Drug Design and Development
The unique structure of this compound makes it a suitable candidate for structure-based drug design. Researchers can modify its structure to enhance efficacy and reduce toxicity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-carboxamide derivatives with sulfonyl or sulfanyl substituents and heteroaromatic systems. Below is a detailed comparison with structurally related analogs, focusing on molecular features and inferred physicochemical properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Sulfonyl/Sulfanyl Groups: The target compound’s methanesulfonyl group offers moderate polarity compared to bulkier benzenesulfonyl () or methylsulfanyl () groups. This may optimize solubility and target binding .
Heteroaromatic Substituents: Pyridin-2-yl-thiazole (target compound) vs. 4-methoxyphenyl-thiazole (): The pyridinyl group may enhance π-π stacking in hydrophobic pockets, whereas methoxyphenyl could improve membrane diffusion .
Stereochemistry and Conformation :
- Stereocenters in and compounds may lead to divergent biological activities, though data on enantioselectivity are lacking .
- Cyclohexyl () or piperidine (target compound) rings influence conformational flexibility, affecting binding kinetics .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~351 vs. 471 in ) suggests advantages in solubility and bioavailability.
Q & A
Basic: What are effective synthetic strategies for 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves sequential modular assembly:
Thiazole Core Formation : Condensation of 2-aminopyridine with a thiocarboxamide derivative to generate the 4-(pyridin-2-yl)-1,3-thiazol-2-amine intermediate.
Piperidine Carboxamide Functionalization : Coupling the thiazole amine with a piperidine-4-carboxylic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide linkage .
Methanesulfonyl Introduction : Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
Key Considerations : Purification via column chromatography and characterization by / NMR and HRMS are critical to confirm regiochemical fidelity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR confirms proton environments (e.g., piperidine CH, thiazole C-H), while NMR verifies carbonyl (C=O) and sulfonyl (SO) groups. Aromatic protons from pyridine and thiazole rings appear as distinct multiplet patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm (amide C=O stretch) and ~1350–1150 cm (sulfonyl S=O stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) and isotopic patterns.
- X-ray Crystallography : Resolves stereochemical ambiguity in the piperidine-thiazole linkage (if crystalline) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Core Modifications : Vary substituents on the pyridine (e.g., electron-withdrawing groups at C-3/C-5) or thiazole (e.g., methyl/fluoro substitutions) to assess steric/electronic effects on target binding .
- Piperidine/Sulfonyl Adjustments : Replace methanesulfonyl with bulkier sulfonamides (e.g., cyclopropylsulfonyl) to modulate lipophilicity and metabolic stability .
- Biological Assays : Test analogs in receptor-binding assays (e.g., CGRP receptor antagonism, as in ) or enzymatic inhibition studies. Measure IC values and correlate with structural changes .
Advanced: How can discrepancies in biological activity data across assays be resolved?
Methodological Answer:
- Assay Conditions : Control variables such as pH (affects ionization of the sulfonamide), DMSO concentration (solubility impacts), and buffer composition (e.g., divalent cations interfering with binding) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt of the piperidine) to enhance aqueous solubility, which may explain low activity in cell-based vs. biochemical assays .
- Metabolic Stability Testing : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of the pyridine ring), which may lead to false negatives in vivo .
Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity (LogP) : Use Molinspiration or ACD/Labs to estimate LogP, critical for blood-brain barrier penetration predictions .
- pKa Prediction : Tools like MarvinSuite predict ionization states of the pyridine (pKa ~2.5–3.5) and sulfonamide (pKa ~10–11), informing solubility and formulation strategies .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CGRP receptor) by aligning the sulfonamide and carboxamide groups in the binding pocket .
Advanced: How can in vivo efficacy be evaluated for this compound in disease models?
Methodological Answer:
- Migraine Models : Use nitroglycerin-induced hyperalgesia in rodents. Administer intranasally (10–30 mg/kg) and measure mechanical allodynia reduction. Compare plasma exposure levels to in vitro IC values .
- Toxicology Profiling : Assess hepatotoxicity via ALT/AST levels after 7-day dosing. Low lipophilicity (LogP <3) and high aqueous solubility (>1 mg/mL) reduce liver accumulation risks .
- Pharmacokinetics : Conduct cassette dosing in rabbits to determine bioavailability (%F) and half-life. Optimize formulations (e.g., nanocrystalline suspensions) if oral absorption is poor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
